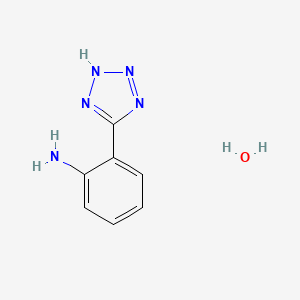

2-(1H-Tetrazol-5-yl)aniline hydrate

Descripción general

Descripción

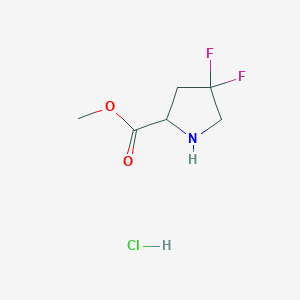

2-(1H-Tetrazol-5-yl)aniline hydrate is a compound with the CAS Number: 1609395-48-3 . It has a molecular weight of 179.18 and its IUPAC name is this compound . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N5.H2O/c8-6-4-2-1-3-5(6)7-9-11-12-10-7;/h1-4H,8H2,(H,9,10,11,12);1H2 . This indicates the presence of a tetrazole ring attached to an aniline group, along with a water molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 179.18 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions :

- Butler and Scott (1967) demonstrated the synthesis of arylidene-1-methyl-1H-tetrazol-5-ylhydrazidic bromides and explored their solvolysis in aqueous solvents, emphasizing the reactivity of the tetrazole ring as a nucleophile (Butler & Scott, 1967).

- In a study by Chand, Parrish, and Shreeve (2013), a family of nitrogen-rich tetrazoles, including derivatives of 2-(1H-tetrazol-5-yl)aniline, were synthesized. These compounds exhibited excellent thermal stability and high nitrogen content, suggesting potential applications in energetic materials (Chand, Parrish, & Shreeve, 2013).

Material Science Applications :

- The work of Reddy et al. (2016) on copper complexes of pyridyl–tetrazole ligands highlighted the DNA-binding and antioxidant properties of these compounds, which could be relevant in biomedical applications (Reddy, Manabolu Surya, Shaik, & Raja Kanuparthy, 2016).

- An experimental and theoretical study by Yılmaz et al. (2015) discussed the synthesis, structure, and thermal decomposition of phenyl tetrazoles, offering insights into the stability and decomposition mechanisms of these compounds (Yılmaz et al., 2015).

Photophysical and Electrochemical Properties :

- Vezzu et al. (2010) investigated highly luminescent tetradentate bis-cyclometalated platinum complexes, highlighting the potential of tetrazole derivatives in electroluminescence applications (Vezzu et al., 2010).

- Qian et al. (2020) developed a method for the synthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives through electrosynthesis, demonstrating the versatility of tetrazole compounds in synthetic chemistry (Qian et al., 2020).

Environmental Impact and Degradation :

- Halasz, Hawari, and Perreault (2020) studied the photodegradation of bis(1H-tetrazol-5-yl)amine, a high nitrogen content tetrazole-based compound, under simulated sunlight, providing insights into the environmental behavior of these compounds (Halasz, Hawari, & Perreault, 2020).

Propiedades

IUPAC Name |

2-(2H-tetrazol-5-yl)aniline;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5.H2O/c8-6-4-2-1-3-5(6)7-9-11-12-10-7;/h1-4H,8H2,(H,9,10,11,12);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWCNKSJFLSBIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1609395-48-3 | |

| Record name | Benzenamine, 2-(2H-tetrazol-5-yl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3059901.png)

![[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3059902.png)

![1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3059909.png)

![1-[2-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B3059913.png)

![Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl-](/img/structure/B3059917.png)

![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B3059922.png)

![6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid](/img/structure/B3059923.png)